trans-2-(3-Chloro-4-methylphenyl)cyclopentanol
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Overview
Description
trans-2-(3-Chloro-4-methylphenyl)cyclopentanol: is an organic compound characterized by a cyclopentanol ring substituted with a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chloro-4-methylphenyl)cyclopentanol typically involves the reaction of 3-chloro-4-methylphenylmagnesium bromide with cyclopentanone. This Grignard reaction proceeds under anhydrous conditions, often in the presence of a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and the product is extracted and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Chloro-4-methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Halogenation or other substitution reactions can occur at the phenyl ring or the cyclopentanol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: trans-2-(3-Chloro-4-methylphenyl)cyclopentanol is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which trans-2-(3-Chloro-4-methylphenyl)cyclopentanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations or biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- trans-2-(3-Chlorophenyl)cyclopentanol
- trans-2-(4-Methylphenyl)cyclopentanol
- trans-2-(3-Bromo-4-methylphenyl)cyclopentanol
Uniqueness: trans-2-(3-Chloro-4-methylphenyl)cyclopentanol is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This unique substitution pattern can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1S,2R)-2-(3-chloro-4-methylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTOGNPJOIDSJA-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCC2O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2CCC[C@@H]2O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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